2,5-Bis(4-biphenylyl)thiophene

Übersicht

Beschreibung

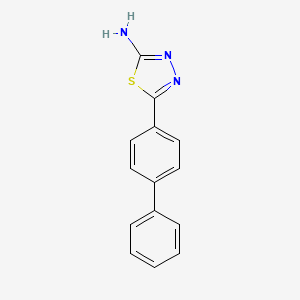

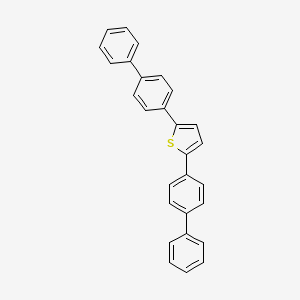

2,5-Bis(4-biphenylyl)thiophene, also known as BP1T, is an organic compound with the molecular formula C28H20S . It is characterized by a bent molecular shape, which enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals .

Molecular Structure Analysis

The crystal structure of 2,5-Bis(4-biphenylyl)thiophene is characterized by a spine- or herringbone-like array of molecules . This unique structure results from its bent molecular shape, which enforces an upright disposition of the molecular long axes .

Physical And Chemical Properties Analysis

2,5-Bis(4-biphenylyl)thiophene has a molecular weight of 388.5 g/mol . It has a complex structure with a topological polar surface area of 28.2 Ų . The compound has a high XLogP3-AA value of 8.2, indicating its lipophilic nature .

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

This compound is utilized in the development of OLEDs due to its excellent electroluminescent properties. The thiophene/phenylene co-oligomer derivatives, which include 2,5-Bis(4-biphenylyl)thiophene, are known for their ability to form low-dimensional crystals that exhibit amplified spontaneous emission (ASE), making them suitable for light-emitting applications .

Organic Photovoltaics (OPVs)

In the field of OPVs, the compound’s ability to absorb light and convert it into electrical energy is of significant interest. Its molecular structure allows for efficient charge carrier generation, injection, and transport, which are crucial for the performance of photovoltaic cells .

Organic Lasers

The optically pumped light amplification properties of 2,5-Bis(4-biphenylyl)thiophene derivatives make them candidates for organic laser applications. The formation of Fabry–Pérot (F-P) resonators in the crystal structure can lead to multimode laser oscillation, which is a desirable feature for laser devices .

Nanotechnology and Quantum Effects

The size-dependent optical properties of nanocrystals made from this compound are of great interest in nanotechnology. Studies have shown that these properties can be tuned by altering the size of the nanocrystals, which opens up possibilities for designing optoelectronic devices with specific characteristics .

Biological Imaging

Due to the biocompatibility of organic materials, derivatives of 2,5-Bis(4-biphenylyl)thiophene can be used for fluorescent biological labeling and bioimaging. They can be functionalized with biomolecule-anchoring proteins and ligands to target specific cells, providing a tool for medical diagnostics and research .

Crystallography and Material Science

The peculiar crystal structure of thiophene/phenylene co-oligomers, including 2,5-Bis(4-biphenylyl)thiophene, is studied for its unique properties. The orientation of molecules within the crystal lattice can affect the material’s optical and electronic behavior, which is relevant for the development of new materials .

Optoelectronic Devices

The compound’s role in the development of various optoelectronic devices such as LEDs, FETs, and PV cells is significant. Its molecular structure contributes to the optimization of these devices by facilitating better charge carrier dynamics .

Spectroscopy

The photophysical properties of 2,5-Bis(4-biphenylyl)thiophene are explored using spectroscopic techniques. These studies are essential for understanding the excited states of the molecule and their implications for the design of optoelectronic devices .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-bis(4-phenylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMVAWETYTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401577 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-biphenylyl)thiophene | |

CAS RN |

56316-86-0 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.